molecular formula C14H16FN5O B7564124 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone

Cat. No. B7564124
M. Wt: 289.31 g/mol
InChI Key: FNJBZCQNEXDUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone, also known as FPE, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPE is known to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, it is believed to modulate the activity of the serotonin and dopamine receptors in the brain. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These effects may contribute to its antipsychotic, anxiolytic, and antidepressant activities.
Biochemical and Physiological Effects:
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models, suggesting that it may have anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high potency and selectivity for its target receptors. However, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone also has some limitations. It is not very soluble in water, which may limit its use in some experiments. In addition, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to establish the safety and efficacy of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone in humans, which may pave the way for its clinical use in the future.

Synthesis Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone involves the reaction of 2-(1,2,4-triazol-1-yl)ethanone with 4-(2-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has also been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia. In addition, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone has been studied for its potential to modulate the activity of the serotonin and dopamine receptors in the brain.

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-3-1-2-4-13(12)18-5-7-19(8-6-18)14(21)9-20-11-16-10-17-20/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBZCQNEXDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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